2-anilino-6-morpholin-4-yl-1H-1,3,5-triazin-4-one
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Overview
Description
2-Anilino-6-morpholin-4-yl-1H-1,3,5-triazin-4-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of an aniline group and a morpholine ring attached to a triazine core. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-anilino-6-morpholin-4-yl-1H-1,3,5-triazin-4-one typically involves the reaction of cyanuric chloride with aniline and morpholine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, with sodium carbonate as a base. The reaction mixture is heated to a temperature range of 70-80°C to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation has also been explored to enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Anilino-6-morpholin-4-yl-1H-1,3,5-triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines or alcohols.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids to form amides or esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dioxane, tetrahydrofuran
Bases: Sodium carbonate
Major Products:
Amides: Formed from the reaction with carboxylic acids
Esters: Formed from the reaction with alcohols
Scientific Research Applications
2-Anilino-6-morpholin-4-yl-1H-1,3,5-triazin-4-one has been extensively studied for its applications in various scientific fields:
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-anilino-6-morpholin-4-yl-1H-1,3,5-triazin-4-one involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It is believed to disrupt the synthesis of essential biomolecules, leading to cell death .
Comparison with Similar Compounds
2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine: This compound has a similar structure but with an additional morpholine ring.
4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another related compound used in the production of optical brighteners.
Uniqueness: 2-Anilino-6-morpholin-4-yl-1H-1,3,5-triazin-4-one is unique due to its specific combination of aniline and morpholine groups attached to the triazine core. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
2-anilino-6-morpholin-4-yl-1H-1,3,5-triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13-16-11(14-10-4-2-1-3-5-10)15-12(17-13)18-6-8-20-9-7-18/h1-5H,6-9H2,(H2,14,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCPDYAOIFEIMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)N=C(N2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)N=C(N2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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